An In-Depth Technical Guide to 5-Fluoro-2-methoxy-4-nitroaniline: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Fluoro-2-methoxy-4-nitroaniline: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
5-Fluoro-2-methoxy-4-nitroaniline is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical industries. Its unique substitution pattern, featuring electron-donating amino and methoxy groups alongside electron-withdrawing nitro and fluoro groups, makes it a versatile and valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, established synthesis protocols, key reactivity patterns, and critical applications, particularly its role as a pivotal building block in the development of targeted cancer therapies. Intended for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to support its effective and safe utilization in a laboratory and manufacturing setting.
Core Chemical Identity and Significance
5-Fluoro-2-methoxy-4-nitroaniline, also referenced by its CAS Number 1435806-78-2 (note: some databases may list related isomers under different CAS numbers, such as 1075705-01-9 for 4-Fluoro-2-methoxy-5-nitroaniline), is a substituted aniline derivative.[1] Its molecular structure is foundational for the synthesis of complex heterocyclic systems. The strategic placement of its functional groups is not accidental; the fluorine atom, for instance, is a common bioisostere used in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[2]
This compound has gained prominence primarily as a key intermediate in the synthesis of potent kinase inhibitors.[3][4] Notably, it serves as a critical starting material for drugs like Mereletinib, an inhibitor of the mutant BRAFV600E kinase, and Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat specific types of non-small cell lung cancer.[3][5] The aniline's specific structure provides the necessary chemical scaffold for the subsequent coupling and cyclization reactions that form these complex drug molecules.[5]
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of 5-Fluoro-2-methoxy-4-nitroaniline are dictated by its molecular structure. It is typically a yellow to orange or brown crystalline powder.[6] While sparingly soluble in water, it exhibits good solubility in common organic solvents such as ethanol, acetone, and dichloromethane.[3]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇FN₂O₃ | [1][7] |
| Molecular Weight | 186.14 g/mol | [1][3][7] |
| CAS Number | 1435806-78-2 / 1075705-01-9 | [1][7] |
| Appearance | Pale yellow to orange/brown powder/crystal | [6] |
| Melting Point | 130 °C | [6] |
| Boiling Point | 370.4 ± 37.0 °C (Predicted at 760 mmHg) | [1][6] |
| Density | 1.412 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 2.31 ± 0.10 (Predicted) | [6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents. | [3] |
Spectroscopic Profile
The structure of 5-Fluoro-2-methoxy-4-nitroaniline can be unequivocally confirmed through standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is consistent with the assigned structure, showing distinct signals for the aromatic protons, the methoxy group protons, and the amine protons.[8][9] For the related isomer 4-fluoro-2-methoxy-5-nitroaniline, a representative ¹H NMR spectrum in CDCl₃ shows signals at δ 7.39 (d, J=7.2Hz, 1H), 6.63 (d, J=12.4Hz, 1H), 3.94 (s, 3H), and 3.90 (broad, 2H).[8]
-
Mass Spectrometry (MS): Provides a molecular ion peak consistent with its molecular weight (186.14 g/mol ).[10]
-
Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring and methoxy group, N=O stretching of the nitro group, and C-F stretching.[10]
Caption: Chemical structure of 5-Fluoro-2-methoxy-4-nitroaniline.
Synthesis and Manufacturing Workflow
The preparation of 5-Fluoro-2-methoxy-4-nitroaniline is typically achieved through the electrophilic nitration of a substituted aniline precursor. The choice of starting material and reaction conditions is critical for achieving high yield and purity.
Representative Synthesis Protocol: Nitration of 4-Fluoro-2-methoxyaniline
This method is a common and efficient route for laboratory-scale synthesis.[6][8]
Causality and Experimental Rationale:
-
Reagents: 4-Fluoro-2-methoxyaniline is the logical precursor. Concentrated sulfuric acid serves a dual role: it acts as a solvent and protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[6][11]
-
Temperature Control: Aromatic nitration is a highly exothermic reaction. Maintaining a low temperature (e.g., -15°C to 0°C) with an ice-salt or ice bath is crucial to prevent uncontrolled reactions, minimize the formation of byproducts from over-nitration, and ensure regioselectivity.[8][11]
-
Workup: The reaction is quenched by pouring the mixture into ice water, which dilutes the acid and precipitates the organic product. The pH is then adjusted to basic (pH 8-9) with a base like sodium hydroxide or sodium bicarbonate to deprotonate the anilinium salt and ensure the product is in its neutral, less soluble form, maximizing precipitation.[6][8]
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization if necessary.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in concentrated sulfuric acid. Cool the mixture to -15°C using an ice-salt bath.[8]
-
Nitration: Slowly add a solution of potassium nitrate (1 equivalent) or concentrated nitric acid (1.5 equivalents) dissolved in a minimal amount of concentrated sulfuric acid dropwise to the cooled aniline solution, ensuring the internal temperature does not rise significantly.[8][11]
-
Reaction Monitoring: Stir the mixture at low temperature for 2-3 hours.[8][11] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[8]
-
Neutralization: Slowly add an aqueous solution of sodium hydroxide or saturated sodium bicarbonate until the pH of the slurry reaches 8-9.[6][8]
-
Isolation: Collect the resulting yellow solid precipitate by vacuum filtration, washing thoroughly with cold water to remove residual salts.[11]
-
Drying: Dry the solid product under vacuum at 50-60°C to yield 5-Fluoro-2-methoxy-4-nitroaniline.[11]
Caption: A typical workflow for the synthesis of 5-Fluoro-2-methoxy-4-nitroaniline.
Chemical Reactivity and Applications
The reactivity of 5-Fluoro-2-methoxy-4-nitroaniline is governed by the interplay of its functional groups.[3]
-
The amino group is nucleophilic and can undergo acylation, alkylation, or serve as a directing group for further electrophilic substitution.
-
The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group, providing a handle for introducing new functionalities. This transformation is a common step in pharmaceutical synthesis.
-
The aromatic ring is activated by the methoxy and amino groups but deactivated by the nitro and fluoro groups. Its reactivity allows for various substitution reactions.[3]
This versatile reactivity makes it an ideal intermediate. As mentioned, its primary application is in synthesizing kinase inhibitors for oncology.[3][5] The molecule provides the core aniline structure onto which other complex fragments are built to achieve high affinity and selectivity for the target enzyme.[5]
Safety, Handling, and Storage
Proper handling of 5-Fluoro-2-methoxy-4-nitroaniline is essential due to its potential health hazards.[3] It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7][12]
Table 2: GHS Hazard Information
| Hazard Code | Hazard Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2) |
| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3) |
(Source: PubChem, GHS Classification)[7]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][13]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[13]
-
For operations that may generate significant dust, a NIOSH-approved particle respirator is recommended.[14]
-
Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke in the work area.[12]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][13]
-
The compound should be protected from light and stored under an inert atmosphere (e.g., nitrogen or argon).[1][6]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[14]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing for at least 15 minutes and seek immediate medical attention.[12][13]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]
Conclusion
5-Fluoro-2-methoxy-4-nitroaniline is more than a simple chemical reagent; it is an enabling building block for modern medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable intermediate for complex, multi-step syntheses. For researchers and professionals in drug discovery, a thorough understanding of this compound's characteristics, from its spectroscopic signature to its handling requirements, is paramount for leveraging its full potential in the creation of next-generation therapeutics.
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